molecular formula C12H19Cl2NO B3078452 2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride CAS No. 1051368-66-1

2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride

Cat. No. B3078452
CAS RN: 1051368-66-1
M. Wt: 264.19 g/mol
InChI Key: YPTYPCQGJKVQIR-UHFFFAOYSA-N
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Description

“(4-Chloro-2-isopropyl-5-methyl-phenoxy)-acetic acid” is a specialty product used for proteomics research . Its molecular formula is C12H15ClO3 .


Molecular Structure Analysis

The molecular formula of “(4-Chloro-2-isopropyl-5-methyl-phenoxy)-acetic acid” is C12H15ClO3 . The average mass is 242.699 Da and the monoisotopic mass is 242.070969 Da .

Scientific Research Applications

Stereochemistry and Isomer Analysis

Research by Richardson et al. (1976) focused on determining the stereochemistries of geometric isomers related to the core structure of interest, through conversion and comparison of physical properties, highlighting the importance of stereochemical configurations in pharmaceutical sciences (Richardson, H. D. Benson, & G. Hite, 1976).

Synthesis and Derivative Formation

Knipe, Sridhar, and Lound-Keast (1977) prepared 2-(p-Nitrophenoxy)ethylamines through reactions showcasing the versatility of aminoethanols in synthesizing functional derivatives, which could be analogous to the chemical behavior of the compound (A. C. Knipe, N. Sridhar, & J. Lound-Keast, 1977).

Deep Eutectic Solvents Formation

A study by Jiang et al. (2020) found that ethylamine hydrochloride forms a new type of deep eutectic solvent with low viscosity, offering insights into the potential for creating novel solvents with specific properties, such as those for capturing NH3, which may be relevant to environmental applications of similar compounds (Wending Jiang et al., 2020).

Molecular Conformation Analysis

Macleod and Simons (2004) investigated the molecular conformation and structure of related phenoxy ethylamine derivatives, providing a foundation for understanding the structural behavior and potential applications of similar compounds in materials science and pharmacology (N. Macleod & J. Simons, 2004).

Pharmacological Profiles

Ogawa et al. (2002) explored the pharmacology of a novel 5-HT2A receptor antagonist, demonstrating the extensive potential for derivatives of ethylamine compounds in developing new therapeutic agents, though the focus here is not on pharmacology per se, the methodological approach to compound modification provides valuable insights (T. Ogawa et al., 2002).

Environmental Chemistry

Research into the reductive dechlorination of atrazine by Nelkenbaum, Dror, and Berkowitz (2009) indicates the potential for similar compounds to participate in environmental remediation processes through catalytic transformations, underscoring the broader applicability of chloroethylamine derivatives in addressing pollution (Elza Nelkenbaum et al., 2009).

Safety and Hazards

The safety data sheet (SDS) for “(4-Chloro-2-isopropyl-5-methyl-phenoxy)-acetic acid” can be found at Echemi.com . Please refer to the SDS for detailed safety and hazard information.

properties

IUPAC Name

2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-8(2)10-7-11(13)9(3)6-12(10)15-5-4-14;/h6-8H,4-5,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTYPCQGJKVQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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